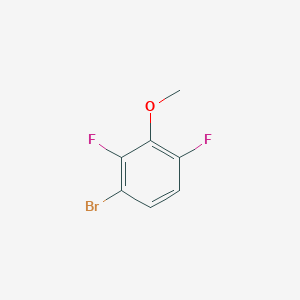

1-Bromo-2,4-difluoro-3-methoxybenzene

Descripción general

Descripción

1-Bromo-2,4-difluoro-3-methoxybenzene is an organic compound with the molecular formula C₇H₅BrF₂O It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, and methoxy groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Bromo-2,4-difluoro-3-methoxybenzene can be synthesized through several methods. One common approach involves the bromination of 2,4-difluoro-3-methoxybenzene using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane at low temperatures to ensure selectivity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

1-Bromo-2,4-difluoro-3-methoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can modify the aromatic ring.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products

Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.

Oxidation: Products include aldehydes, ketones, or carboxylic acids.

Reduction: Products include reduced aromatic compounds.

Aplicaciones Científicas De Investigación

1-Bromo-2,4-difluoro-3-methoxybenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a building block for the development of biologically active compounds.

Medicine: It is investigated for its potential in drug discovery and development.

Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-Bromo-2,4-difluoro-3-methoxybenzene involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the methoxy group can engage in hydrogen bonding and other interactions. These interactions influence the compound’s reactivity and its ability to form stable complexes with other molecules .

Comparación Con Compuestos Similares

Similar Compounds

- 1-Bromo-2,3-difluoro-4-methoxybenzene

- 1-Bromo-3,4-difluoro-2-methoxybenzene

- 4-Bromo-2-fluoro-3-methoxybenzaldehyde

- 2-Bromo-4,6-difluoroanisole

Uniqueness

1-Bromo-2,4-difluoro-3-methoxybenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. The presence of both bromine and fluorine atoms enhances its potential for halogen bonding and other interactions, making it valuable in various research applications .

Actividad Biológica

1-Bromo-2,4-difluoro-3-methoxybenzene is an aromatic compound characterized by the presence of bromine, fluorine, and methoxy functional groups. Its molecular formula is , and it has a molecular weight of approximately 223.01 g/mol. This compound is of interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

This compound exhibits biological activity through several mechanisms:

- Enzyme Interaction : The compound can interact with various enzymes, influencing their activity. For example, it may inhibit proteases by covalently bonding with catalytic residues.

- Cell Signaling Modulation : It has been shown to modulate cell signaling pathways by affecting kinases and phosphatases, leading to changes in gene expression and cellular metabolism.

- Induction of Apoptosis : In certain cancer cell lines, this compound has been reported to induce apoptosis by activating caspases and promoting mitochondrial cytochrome c release.

The biochemical properties of this compound include:

- Stability : It is relatively stable under standard laboratory conditions but can degrade under extreme pH or temperature.

- Metabolic Pathways : The compound interacts with cytochrome P450 enzymes and glutathione S-transferases, influencing metabolic pathways and the formation of metabolites that are further processed by the liver.

Cytotoxicity and Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A summary of relevant studies is presented in the table below:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.63 | Induces apoptosis via caspase activation |

| U-937 | 5.13 | Modulates gene expression |

| HeLa | 2.41 | Cell cycle arrest at G1 phase |

These findings indicate that the compound's structural features contribute to its biological activity, particularly its ability to induce apoptosis in cancer cells.

Case Studies

Several case studies have illustrated the potential therapeutic applications of this compound:

- Study on Leukemia Treatment : Inhibition of the interaction between menin and MLL fusion proteins has been linked to potential treatment avenues for leukemia. Compounds like this compound may serve as leads for developing novel therapeutic agents targeting these interactions .

- Antimicrobial Activity : Similar compounds have shown promise in antimicrobial applications. The introduction of halogenated groups enhances reactivity towards biological targets, making them suitable candidates for drug development.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxic effects of this compound is crucial for its development as a therapeutic agent:

- Dosage Effects : Studies indicate that low doses may enhance cognitive functions in animal models, while high doses could lead to hepatotoxicity and nephrotoxicity.

- Transport Mechanisms : The compound can be taken up by cells through passive diffusion or active transport mechanisms, influencing its distribution within tissues.

Propiedades

IUPAC Name |

1-bromo-2,4-difluoro-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2O/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXNZFRZJZNMBBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90593198 | |

| Record name | 1-Bromo-2,4-difluoro-3-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221221-00-7 | |

| Record name | 1-Bromo-2,4-difluoro-3-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.